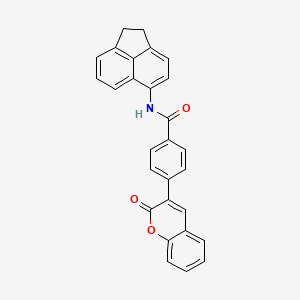

N-(1,2-dihydro-5-acenaphthylenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

説明

The study of benzamide derivatives and chromene compounds is of significant interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are known for their potential in drug discovery, owing to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, Saeed et al. (2015) report the synthesis of different substituted benzamides, showcasing the versatility of reactions involving amide bond formation in creating complex molecules (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds can be determined through spectroscopic methods and X-ray diffraction studies. Sharma et al. (2016) and Myannik et al. (2018) provide examples of structural elucidation, highlighting the importance of these techniques in understanding compound geometries (Sharma et al., 2016), (Myannik et al., 2018).

科学的研究の応用

Ultrasound-Promoted Synthesis of Thiazole Derivatives

A study demonstrated the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, a similar chromene component as in the specified compound. This method emphasizes efficient synthesis techniques that could be applicable to creating derivatives of the compound . These derivatives showed potent cytotoxic activity against certain cell lines, suggesting their potential use in developing anticancer agents (Gomha & Khalil, 2012).

Synthesis of Functionalized Benzopyran Derivatives

Another research focus is on the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives via an isocyanide-based reaction. These processes underline innovative synthetic routes that could be adapted for the synthesis of the compound , potentially leading to new materials with broad biological activity (Shaabani et al., 2009).

Antioxidant Properties of Coumarin Derivatives

Investigations into the antioxidant properties of certain coumarin derivatives, which share a core structural similarity with the specified compound, reveal their potential in combating oxidative stress. This highlights the possible utility of similar compounds in preventing diseases associated with oxidative damage (Kadhum et al., 2011).

Metal–Organic Frameworks (MOFs) Incorporating Acylamide

Research into carboxylate-assisted acylamide metal–organic frameworks presents a unique application of similar compounds in creating structures with significant thermostability and luminescence. Such frameworks could have implications in materials science, highlighting potential areas of exploration for derivatives of the targeted compound (Sun et al., 2012).

特性

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19NO3/c30-27(29-24-15-14-19-11-10-18-5-3-6-22(24)26(18)19)20-12-8-17(9-13-20)23-16-21-4-1-2-7-25(21)32-28(23)31/h1-9,12-16H,10-11H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOZOZBJEPHSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C5=CC6=CC=CC=C6OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)

![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)

![N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614765.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)

![N-cyclopentyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4614775.png)

![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)